molecular formula C23H30N2OS B4413796 2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B4413796
M. Wt: 382.6 g/mol
InChI Key: RGSYMAFGRSHCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the family of piperidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defenses.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various in vitro and in vivo models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its diverse biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully elucidate its biological effects. Additionally, the potential toxicity and side effects of this compound are not fully understood, which could limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential toxicity and side effects of this compound need to be further investigated to ensure its safety for clinical use.

Scientific Research Applications

2-(benzylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its potential application in the field of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been tested in various in vitro and in vivo models of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-benzylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2OS/c1-22(2)14-18(15-23(3,4)25-22)24-21(26)19-12-8-9-13-20(19)27-16-17-10-6-5-7-11-17/h5-13,18,25H,14-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSYMAFGRSHCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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